(2,6-Dichloro-3-nitrophenyl)methanol

Description

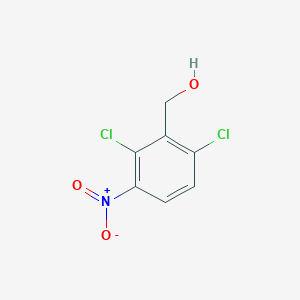

Structure

3D Structure

Properties

IUPAC Name |

(2,6-dichloro-3-nitrophenyl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5Cl2NO3/c8-5-1-2-6(10(12)13)7(9)4(5)3-11/h1-2,11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBOJVVSPAOOEEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CO)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5Cl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383492 | |

| Record name | (2,6-dichloro-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160647-01-8 | |

| Record name | (2,6-dichloro-3-nitrophenyl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (2,6-Dichloro-3-nitrophenyl)methanol for Advanced Research and Development

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals engaged in the use of (2,6-Dichloro-3-nitrophenyl)methanol (CAS No. 160647-01-8). It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, characterization, reactivity, and strategic application in the synthesis of complex molecular architectures.

Introduction and Strategic Importance

This compound is a highly functionalized aromatic building block. Its strategic importance in organic synthesis and drug discovery stems from the orthogonal reactivity of its three key functional groups: a primary benzylic alcohol, a nitro group, and a sterically hindered dichlorinated phenyl ring. This unique combination allows for sequential, selective transformations, making it a valuable starting material for the synthesis of complex nitrogen-containing heterocyclic compounds and other molecular scaffolds of pharmaceutical interest. The electron-withdrawing nature of the nitro and chloro substituents significantly influences the reactivity of the aromatic ring and the benzylic alcohol, a central theme that will be explored throughout this guide.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is the foundation of its effective application in a laboratory setting. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 160647-01-8 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1] |

| Molecular Weight | 222.03 g/mol | [1] |

| Melting Point | 107-108 °C | |

| Appearance | Not specified, likely a solid at room temperature | |

| Boiling Point | 371.9±37.0 °C (Predicted) | |

| Exact Mass | 220.96465 Da | [1] |

| XLogP3 | 2.1 (Predicted) | [1] |

Structural Representation

The structure of this compound, with its key functional groups, is depicted below.

Caption: Chemical structure of this compound.

Synthesis and Purification Strategies

Proposed Synthetic Pathway: Reduction of 2,6-Dichloro-3-nitrobenzaldehyde

The reduction of an aldehyde to a primary alcohol is a fundamental and high-yielding transformation in organic synthesis.[2] For this specific substrate, a mild reducing agent is required to avoid the concomitant reduction of the nitro group. Sodium borohydride (NaBH₄) is the reagent of choice for this purpose due to its excellent chemoselectivity for aldehydes and ketones in the presence of nitro groups.[3]

Caption: Proposed synthesis of the target compound via selective reduction.

Experimental Protocol: A Guideline

The following protocol is a generalized procedure based on the reduction of similar substituted nitrobenzaldehydes and should be optimized for the specific substrate.[3]

Materials:

-

2,6-Dichloro-3-nitrobenzaldehyde

-

Sodium borohydride (NaBH₄)

-

Methanol (anhydrous)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard glassware for organic synthesis

Procedure:

-

Dissolution: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-3-nitrobenzaldehyde (1.0 eq) in anhydrous methanol. The concentration should be adjusted to ensure complete dissolution.

-

Cooling: Cool the solution to 0 °C using an ice-water bath. This is a critical step to control the exothermicity of the reaction upon addition of the reducing agent.

-

Reduction: To the cooled, stirring solution, add sodium borohydride (1.1-1.5 eq) portion-wise over 15-20 minutes. The slow addition helps to maintain the temperature and prevent runaway reactions.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate/hexanes). The reaction is typically complete within 1-2 hours at 0 °C.

-

Quenching: Once the starting material is consumed, carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution until gas evolution ceases.

-

Extraction: Remove the methanol under reduced pressure. Partition the remaining aqueous residue between dichloromethane and water. Extract the aqueous layer twice more with dichloromethane.

-

Work-up: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following analytical techniques are recommended, with expected results based on the compound's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental spectra for this specific compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar structures.[4]

-

¹H NMR:

-

Aromatic Protons (2H): Two doublets are expected in the aromatic region (typically δ 7.5-8.5 ppm), corresponding to the two protons on the phenyl ring. The strong electron-withdrawing effects of the nitro and chloro groups will shift these protons downfield.

-

Benzylic Protons (2H): A singlet or a doublet (if coupled to the hydroxyl proton) is expected for the -CH₂- group, typically in the range of δ 4.5-5.0 ppm.

-

Hydroxyl Proton (1H): A broad singlet is expected for the -OH proton, the chemical shift of which is concentration-dependent but often appears between δ 2.0-4.0 ppm.

-

-

¹³C NMR:

-

Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbons attached to the chlorine and nitro groups will show characteristic chemical shifts.

-

Benzylic Carbon (1C): A signal for the -CH₂OH carbon is expected around δ 60-65 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight of the compound. Predicted mass-to-charge ratios (m/z) for various adducts under electrospray ionization (ESI) are available.

| Adduct | Predicted m/z |

| [M+H]⁺ | 221.97193 |

| [M+Na]⁺ | 243.95387 |

| [M-H]⁻ | 219.95737 |

| [M+NH₄]⁺ | 238.99847 |

Data sourced from PubChemLite.

Reactivity Profile and Synthetic Utility

The synthetic utility of this compound is derived from the distinct reactivity of its functional groups.

Caption: Reactivity map of this compound.

-

Benzylic Alcohol: The primary alcohol can be easily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane. This transformation is often a key step in building more complex structures. The hydroxyl group can also be converted into a good leaving group (e.g., mesylate, tosylate) or directly substituted to form benzyl halides, which are excellent electrophiles for alkylation reactions.

-

Nitro Group: The nitro group is a versatile functional handle. Its primary role is often as a precursor to an aniline via reduction. A wide variety of reducing agents can be employed, such as H₂ with a palladium catalyst, or metals like iron or tin in acidic media.[5] The resulting aniline is a key nucleophile for the formation of amides, sulfonamides, and for the construction of nitrogen-containing heterocycles.

-

Dichlorinated Aromatic Ring: The two chlorine atoms and the nitro group are strong electron-withdrawing groups, which deactivates the ring towards electrophilic aromatic substitution. However, they activate the ring towards nucleophilic aromatic substitution (NAS), although the steric hindrance from the ortho-chloro substituents may require forcing conditions.

Application in Drug Discovery and Development

While direct citation of this compound in the synthesis of a marketed drug is not prominent, its value lies in its role as a scaffold for creating libraries of novel compounds for biological screening. The ability to selectively manipulate the alcohol and nitro functionalities allows for the generation of diverse molecular structures from a single starting material.

For example, the reduction of the nitro group to an amine, followed by acylation with a library of carboxylic acids, and subsequent oxidation of the benzylic alcohol to an aldehyde, provides a route to a wide array of substituted aminobenzaldehydes. These can then undergo further reactions, such as reductive amination or cyclization reactions, to build complex heterocyclic systems—a common motif in many drug molecules. This strategic approach is central to modern medicinal chemistry and accelerates the drug discovery process.[6]

Safety and Handling

This compound is classified as a hazardous substance and must be handled with appropriate precautions.[1]

GHS Hazard Statements:

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Always handle this compound in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical attention.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials.

Conclusion

This compound is a potent and versatile chemical intermediate for advanced organic synthesis. Its highly functionalized structure provides multiple avenues for chemical modification, making it an ideal starting point for the construction of novel and complex molecules. A clear understanding of its physicochemical properties, synthetic routes, and reactivity profile, coupled with stringent adherence to safety protocols, will enable researchers and drug development professionals to fully leverage its synthetic potential.

References

-

PubChem. This compound (C7H5Cl2NO3) - PubChemLite. Available at: [Link].

-

PubChem. This compound. Available at: [Link].

-

ResearchGate. Reactivity of substituted 1°/2°/3° benzyl alcohols. Available at: [Link].

-

ResearchGate. Selective oxidation of benzyl alcohol with electron-withdrawing group... Available at: [Link].

-

Quora. Which is more reactive towards electrophilic reagents, benzyl alcohol or phenol? Available at: [Link].

- Google Patents. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine.

- Google Patents. US6147226A - Synthesis of cyclopentyl 2-thienyl ketone, tiletamine and tiletamine acid addition salts, such as tiletamine hydrochloride.

- Google Patents. US5214130A - Synthesis of novel immunosuppressive cyclosporin analogs with modified amino acids at position-8.

-

Swarthmore College. Typical Electron-Withdrawing Groups Are ortho, meta-Directors Rather Than meta-Directors In Electrophilic Aromatic Substitution. Available at: [Link].

- Google Patents. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride.

- Google Patents. WO2019046806A1 - Synthetic cannabidiol compositions and methods of making the same.

- Google Patents. US6528647B2 - Process for the synthesis of an aliphatic cyclic amine.

-

Scribd. Approximate 1H and 13C NMR Shifts. Available at: [Link].

-

SFA ScholarWorks. Data on GC/MS Elution profile, 1H and 13C NMR Spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Available at: [Link].

-

National Institutes of Health. Data on GC/MS elution profile, 1H and 13C NMR spectra of 1-, 3-, and 6-Nitrobenzo[a]pyrenes. Available at: [Link].

-

National Institutes of Health. Methanol synthesis - Patent US-7786180-B2 - PubChem. Available at: [Link].

-

Quick Company. A Process For The Preparation Of 2,6 Dichloro 4 Nitrophenol. Available at: [Link].

-

Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. Available at: [Link].

-

Oxford Instruments Magnetic Resonance. Analysis of the reduction product of 3-nitrobenzaldehyde. Available at: [Link].

-

ResearchGate. A New Approach to the Synthesis of 2,6-Dichloro-3-Fluorobenzonitrile: A Useful Pharmaceutical Intermediate. Available at: [Link].

-

Dalhousie University. REDUCTION OF METANITROBENZALDEHYDE WITH SODIUM Arsenite. Available at: [Link].

-

University of Illinois at Urbana-Champaign. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. Available at: [Link].

-

Indian Journal of Pharmaceutical Sciences. Studies on the Synthesis of 3-Nitrobenzaldehyde. Available at: [Link].

-

Organic Chemistry Portal. Alcohol synthesis by carbonyl compound reduction. Available at: [Link].

-

National Institutes of Health. Polymer-supported (2,6-Dichloro-4-alkoxyphenyl)(2,4-dichlorophenyl)methanol: A New Linker for Solid-Phase Organic Synthesis. Available at: [Link].

Sources

- 1. This compound | C7H5Cl2NO3 | CID 2794914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Alcohol synthesis by carbonyl compound reduction [organic-chemistry.org]

- 3. US8133996B2 - Process for the preparation of ethyl-N-(2,3-dichloro-6-nitrobenzyl)glycine hydrochloride - Google Patents [patents.google.com]

- 4. nmr.oxinst.com [nmr.oxinst.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]

An In-Depth Technical Guide to 2,6-Dichloro-3-nitrobenzyl alcohol: Properties, Reactivity, and Applications

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals working with 2,6-Dichloro-3-nitrobenzyl alcohol. It moves beyond a simple data sheet to provide an in-depth analysis of the compound's core physicochemical properties, spectral characteristics, and chemical reactivity. The narrative is grounded in the principles of organic chemistry, explaining the causality behind its behavior and outlining its utility as a strategic intermediate in complex molecular synthesis.

Introduction: A Specialized Building Block

2,6-Dichloro-3-nitrobenzyl alcohol (CAS No: 160647-01-8) is a highly functionalized aromatic compound belonging to the class of substituted benzyl alcohols.[1][2] Its structure is characterized by a benzene ring bearing two chlorine atoms and a nitro group, in addition to the primary alcohol moiety. This unique arrangement of sterically demanding and strongly electron-withdrawing substituents imparts distinct chemical properties that make it a valuable, albeit specialized, building block in medicinal chemistry and the synthesis of fine chemicals.[1] The presence of multiple reactive sites—the hydroxyl group, the reducible nitro group, and the activated aromatic ring—offers significant synthetic versatility for constructing complex molecular architectures.

Caption: Chemical structure and key identifiers of 2,6-Dichloro-3-nitrobenzyl alcohol.

Core Physicochemical Properties

The physical state and solubility parameters of a compound are critical for its handling, reaction setup, and purification. 2,6-Dichloro-3-nitrobenzyl alcohol is a yellow solid at room temperature, a characteristic typical of many nitroaromatic compounds.[3][4] Its predicted properties, derived from computational models and supplier data, provide a solid foundation for its practical use in the laboratory.

| Property | Value | Source(s) |

| CAS Number | 160647-01-8 | [1][2][3] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1][2] |

| Molecular Weight | 222.03 g/mol | [1][2][4] |

| Appearance | Yellow Solid | [3][4] |

| Melting Point | 107-108 °C | [1][2][3] |

| Boiling Point | 371.9 ± 37.0 °C (Predicted) | [1][2][3] |

| Density | 1.597 ± 0.06 g/cm³ (Predicted) | [1][2][3] |

| Flash Point | 178.7 °C | [1][3] |

| pKa | 12.99 ± 0.10 (Predicted) | [4] |

| LogP (XLogP3) | 2.1 | [1][3] |

Spectral Characterization Profile

Definitive structural confirmation relies on a combination of spectroscopic techniques. While public spectral databases for this specific compound are sparse, a reliable spectral profile can be predicted based on its constituent functional groups and by referencing analogous structures such as 3-nitrobenzyl alcohol and 2,6-dichlorobenzyl alcohol.[5][6]

| Technique | Predicted Spectral Features |

| ¹H NMR | ~7.5-8.2 ppm: Two aromatic protons, appearing as doublets due to mutual coupling. The exact chemical shifts are shifted downfield due to the strong deshielding effects of the nitro and chloro groups. ~4.8 ppm: A singlet corresponding to the two benzylic protons (–CH₂OH). ~2.0-3.0 ppm: A broad, exchangeable singlet for the hydroxyl proton (–OH). |

| ¹³C NMR | ~120-150 ppm: Six distinct signals for the aromatic carbons. The carbons bearing the nitro and chloro groups will be significantly shifted. ~60-65 ppm: A single peak for the benzylic carbon (–CH₂OH), its shift influenced by the adjacent oxygen and the electron-deficient ring. |

| IR Spectroscopy | 3500-3200 cm⁻¹: Broad peak characteristic of the O-H stretch from the alcohol group. ~1530 cm⁻¹ & ~1350 cm⁻¹: Two strong, sharp peaks corresponding to the asymmetric and symmetric N-O stretching of the nitro group, respectively. ~800-600 cm⁻¹: Peaks corresponding to C-Cl stretching. |

| Mass Spectrometry | Molecular Ion (M⁺): A cluster of peaks around m/z 221, 223, and 225. The characteristic M+2 and M+4 peaks will be present in an approximate 6:1 ratio relative to the M+ peak, which is the definitive isotopic signature of a molecule containing two chlorine atoms. |

Synthesis and Reactivity Analysis

The synthetic utility of 2,6-dichloro-3-nitrobenzyl alcohol is defined by the interplay of its functional groups. Its reactivity is governed by the powerful electronic-withdrawing nature of its substituents and the significant steric hindrance imposed by the two ortho-chlorine atoms.[7]

Synthesis Protocol: Reduction of the Carboxylic Acid

A common and direct route to this alcohol is the reduction of its corresponding carboxylic acid, 2,6-dichloro-3-nitrobenzoic acid.[3] This transformation requires a reducing agent potent enough to reduce a carboxylic acid but selective enough to leave the nitro group intact under controlled conditions.

Protocol: Synthesis via Borane Reduction

-

Dissolution: Dissolve 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Addition of Reducing Agent: Add a 1M solution of borane-tetrahydrofuran complex (BH₃·THF) (approx. 4.0 eq) dropwise to the cooled solution while stirring.[3]

-

Causality: Borane is a highly effective reagent for reducing carboxylic acids. The use of its THF complex enhances stability and handling. The reaction is performed at 0 °C to control the initial exothermic reaction.

-

-

Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.[3]

-

Quenching: Cool the reaction mixture back to 0 °C and carefully quench the excess borane by the slow, dropwise addition of methanol or water until gas evolution ceases.

-

Extraction & Purification: Dilute the mixture with ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by silica gel column chromatography to yield the pure alcohol.

Caption: Workflow for the synthesis of 2,6-dichloro-3-nitrobenzyl alcohol.

Key Reactivity Pathways

The compound's structure allows for three primary types of transformations, making it a versatile node for divergent synthesis.

-

Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde, 2,6-dichloro-3-nitrobenzaldehyde.[8] This requires controlled oxidation conditions to prevent over-oxidation to the carboxylic acid. Reagents like pyridinium chlorochromate (PCC) or pyridinium dichromate (PDC) are well-suited for this transformation. The steric hindrance from the ortho-chlorines may slow the reaction rate compared to unhindered benzyl alcohols.[7]

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine (aniline derivative). This is arguably one of the most valuable transformations, as it unmasks a nucleophilic site crucial for building amide bonds, sulfonamides, or for participating in diazotization reactions. Standard conditions include catalytic hydrogenation (H₂ gas over a palladium or platinum catalyst) or using metal-acid systems like tin(II) chloride in HCl.[3]

-

Substitution of the Hydroxyl Group: The hydroxyl group can be converted into a better leaving group, such as a benzyl halide (e.g., using SOCl₂ or PBr₃), to facilitate nucleophilic substitution reactions. The strong electron-withdrawing nature of the ring substituents will destabilize any carbocation intermediate, suggesting that these substitutions likely proceed via an Sₙ2 mechanism.[9]

Sources

- 1. echemi.com [echemi.com]

- 2. (2,6-DICHLORO-3-NITRO)BENZYL ALCOHOL CAS#: 160647-01-8 [m.chemicalbook.com]

- 3. echemi.com [echemi.com]

- 4. (2,6-DICHLORO-3-NITRO)BENZYL ALCOHOL Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. 2,6-Dichlorobenzyl alcohol(15258-73-8) 13C NMR [m.chemicalbook.com]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Technical Guide to the Synthesis of (2,6-Dichloro-3-nitrophenyl)methanol

Abstract

This technical guide provides an in-depth exploration of the synthetic methodologies for preparing (2,6-dichloro-3-nitrophenyl)methanol, a key intermediate in the development of various pharmacologically active molecules and fine chemicals. The document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the chemical principles, experimental protocols, and critical parameters involved in the synthesis. The primary focus is on the selective reduction of 2,6-dichloro-3-nitrobenzoic acid, a readily available starting material. An alternative pathway commencing from 2,6-dichloro-3-nitrobenzaldehyde is also discussed. This guide emphasizes the causality behind experimental choices, ensuring that the described protocols are robust and reproducible.

Introduction: Significance and Properties of this compound

This compound, with the chemical formula C₇H₅Cl₂NO₃, is a substituted benzyl alcohol derivative.[1] Its structural complexity, featuring a nitro group and two chlorine atoms on the phenyl ring, makes it a valuable synthon in organic chemistry. The presence of these functional groups allows for a variety of subsequent chemical transformations, rendering it a versatile building block in the synthesis of more complex molecules, including pharmaceutical ingredients and agrochemicals.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 160647-01-8[2][3] |

| Molecular Formula | C₇H₅Cl₂NO₃[1][2][4] |

| Molecular Weight | 222.02 g/mol [2] |

| Appearance | Yellow solid[2] |

| Melting Point | 107-108 °C |

Synthetic Strategies: An Overview

The synthesis of this compound primarily involves the reduction of a carbonyl group at the benzylic position while preserving the nitro functionality. The two most logical and experimentally validated approaches start from either the corresponding carboxylic acid or the aldehyde.

-

Route A: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid.

-

Route B: Reduction of 2,6-Dichloro-3-nitrobenzaldehyde.

The choice between these routes often depends on the commercial availability and cost of the starting materials. This guide will focus on Route A as it involves a more challenging chemoselective reduction, offering greater insight into reagent selection and reaction control.

In-Depth Analysis of Synthetic Route A: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid

The core of this synthesis is the selective reduction of the carboxylic acid group of 2,6-dichloro-3-nitrobenzoic acid to a primary alcohol. The challenge lies in preventing the simultaneous reduction of the nitro group, which is susceptible to many reducing agents.

The Chemistry of Chemoselective Reduction

Strong reducing agents like lithium aluminum hydride (LiAlH₄) are generally unsuitable for this transformation as they would readily reduce both the carboxylic acid and the nitro group.[5] Therefore, a milder and more selective reducing agent is required. Borane complexes, such as borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂), are ideal for this purpose. These reagents are known to efficiently reduce carboxylic acids while leaving nitro groups intact under controlled conditions.

The mechanism of carboxylic acid reduction by borane involves the formation of an acyloxyborane intermediate, which is subsequently reduced to the primary alcohol. The electrophilic nature of the boron atom in BH₃ makes it highly reactive towards the electron-rich carbonyl oxygen of the carboxylic acid.

Experimental Workflow and Rationale

The following diagram illustrates the logical flow of the synthesis from 2,6-dichloro-3-nitrobenzoic acid.

Caption: Experimental workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the selective reduction of nitro-substituted benzoic acids.[2]

Table 2: Reagents and Materials for Route A

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |

| 2,6-Dichloro-3-nitrobenzoic Acid | 236.01[6] | 5.0 g | 21.2 mmol |

| Borane-THF Complex (1M solution) | - | 84 mL | 84 mmol |

| Anhydrous Tetrahydrofuran (THF) | - | 100 mL | - |

| Methanol | - | As needed | - |

| Saturated Sodium Bicarbonate Solution | - | As needed | - |

| Ethyl Acetate | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Silica Gel (for chromatography) | - | As needed | - |

Procedure:

-

Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5.0 g (21.3 mmol) of 2,6-dichloro-3-nitrobenzoic acid in 100 mL of anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution in an ice bath. Under a nitrogen or argon atmosphere, slowly add 84 mL of a 1M solution of borane-tetrahydrofuran complex (84 mmol) to the stirred solution. The addition should be dropwise to control the initial exothermic reaction and gas evolution.

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux. Allow the reaction to proceed under reflux for 48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quenching: Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add methanol dropwise to quench the excess borane-THF complex until gas evolution ceases.

-

Workup: Concentrate the mixture under reduced pressure to remove the bulk of the THF and methanol. To the residue, add ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product, a yellow solid, can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Synthetic Route B: Reduction of 2,6-Dichloro-3-nitrobenzaldehyde

An alternative and more direct route involves the reduction of 2,6-dichloro-3-nitrobenzaldehyde. This aldehyde is commercially available and can be reduced to the corresponding alcohol with high selectivity.

Choice of Reducing Agent

For the reduction of an aldehyde to an alcohol in the presence of a nitro group, a mild reducing agent is also necessary. Sodium borohydride (NaBH₄) is an excellent choice for this transformation. It is a less powerful reducing agent than LiAlH₄ and will selectively reduce the aldehyde without affecting the nitro group under standard conditions. The reaction is typically carried out in an alcoholic solvent like methanol or ethanol at room temperature.

Caption: Synthetic pathway for the reduction of 2,6-dichloro-3-nitrobenzaldehyde.

Protocol for Route B

Procedure:

-

Dissolve 2,6-dichloro-3-nitrobenzaldehyde in methanol in a round-bottom flask and cool the solution in an ice bath.

-

Slowly add sodium borohydride in portions to the stirred solution.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, or until TLC analysis indicates the complete consumption of the starting aldehyde.

-

Quench the reaction by the slow addition of water or dilute acid.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the desired alcohol.

Conclusion and Future Perspectives

The synthesis of this compound can be achieved efficiently and with high chemoselectivity through the reduction of either 2,6-dichloro-3-nitrobenzoic acid or 2,6-dichloro-3-nitrobenzaldehyde. The choice of borane-THF for the reduction of the carboxylic acid is critical to preserve the nitro group. The use of sodium borohydride for the reduction of the aldehyde offers a milder and often more rapid alternative. Both methods provide a reliable foundation for the laboratory-scale production of this important chemical intermediate. Future research may focus on developing catalytic and more environmentally benign reduction methods to further enhance the efficiency and sustainability of this synthesis.

References

-

More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger - Master Organic Chemistry. [Link]

-

How to reduce carboxylic group to alcohol with nitro group untouched? - ResearchGate. [Link]

-

This compound (C7H5Cl2NO3) - PubChemLite. [Link]

-

Alcohol synthesis by carbonyl compound reduction - Organic Chemistry Portal. [Link]

-

2,6-Dichloro-3-nitrobenzoic acid | C7H3Cl2NO4 | CID 350623 - PubChem. [Link]

-

This compound | C7H5Cl2NO3 | CID 2794914 - PubChem. [Link]

Sources

- 1. This compound | C7H5Cl2NO3 | CID 2794914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. (2,6-DICHLORO-3-NITRO)BENZYL ALCOHOL CAS#: 160647-01-8 [m.chemicalbook.com]

- 4. PubChemLite - this compound (C7H5Cl2NO3) [pubchemlite.lcsb.uni.lu]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. 2,6-Dichloro-3-nitrobenzoic acid | C7H3Cl2NO4 | CID 350623 - PubChem [pubchem.ncbi.nlm.nih.gov]

2,6-Dichloro-3-nitrobenzyl alcohol structural information

An In-Depth Technical Guide to 2,6-Dichloro-3-nitrobenzyl alcohol: Properties, Synthesis, and Application as a Pharmaceutical Intermediate

Executive Summary

2,6-Dichloro-3-nitrobenzyl alcohol is a highly functionalized aromatic compound of significant interest to the chemical and pharmaceutical industries. Its unique substitution pattern, featuring two chlorine atoms, a nitro group, and a primary alcohol on a benzene ring, makes it a versatile building block for the synthesis of complex molecular targets. This guide provides a comprehensive overview of its structural and chemical properties, a detailed experimental protocol for its use in a key synthetic transformation, and an exploration of its application as a pivotal intermediate in the development of novel therapeutics, particularly enzyme inhibitors. This document is intended for researchers, chemists, and drug development professionals seeking detailed technical information on this compound.

Introduction: A Versatile Scaffolding for Complex Synthesis

Substituted benzyl alcohols are fundamental precursors in organic synthesis, serving as foundational scaffolds for a vast array of pharmaceuticals, agrochemicals, and materials. The specific arrangement of electron-withdrawing and functional groups in 2,6-Dichloro-3-nitrobenzyl alcohol (CAS No. 160647-01-8) imparts distinct reactivity and structural attributes. The presence of the nitro group allows for facile conversion to an aniline, a common step in building heterocyclic structures, while the benzyl alcohol moiety provides a handle for oxidation, esterification, or etherification.

Recent patent literature has highlighted the crucial role of this molecule as a key starting material in the synthesis of potent inhibitors for Notum, a secreted carboxylesterase that negatively regulates the Wnt signaling pathway.[1] The inhibition of Notum is a promising therapeutic strategy for diseases characterized by abnormal Wnt signaling.[1] This application underscores the compound's relevance in modern drug discovery programs.

Physicochemical and Structural Properties

The core identity and physical characteristics of 2,6-Dichloro-3-nitrobenzyl alcohol are summarized below. These properties are essential for its handling, reaction setup, and purification.

Molecular Structure

The structure of 2,6-Dichloro-3-nitrobenzyl alcohol is defined by a benzene ring substituted at positions 2 and 6 with chlorine atoms, at position 3 with a nitro group, and at position 1 with a hydroxymethyl group.

Sources

A Technical Guide to the Spectroscopic Data of (2,6-Dichloro-3-nitrophenyl)methanol

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic profile of (2,6-dichloro-3-nitrophenyl)methanol (C₇H₅Cl₂NO₃), a substituted benzyl alcohol of interest in synthetic chemistry. As experimental spectra for this specific compound are not widely published, this document leverages foundational spectroscopic principles and data from analogous structures to present a predictive yet robust characterization. It is designed for researchers, scientists, and drug development professionals who require a deep understanding of structural elucidation techniques for novel or sparsely documented small molecules. The guide covers predictive data and interpretation for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Furthermore, it includes detailed, field-proven protocols for the acquisition of this data, establishing a self-validating framework for the experimental characterization of this and similar compounds.

Introduction: The Imperative for Spectroscopic Characterization

This compound is a halogenated and nitrated aromatic alcohol. Its molecular architecture, featuring a highly substituted benzene ring, makes it a potentially valuable intermediate in the synthesis of complex organic molecules in pharmaceuticals and agrochemicals. The precise arrangement of chloro, nitro, and hydroxymethyl substituents dictates its reactivity and physical properties.

Unambiguous structural confirmation is the cornerstone of chemical research and development. Spectroscopic analysis provides a non-destructive method to verify molecular structure, assess purity, and ensure batch-to-batch consistency. A multi-technique approach, combining NMR, IR, and MS, is the industry standard for comprehensive characterization. This guide explains the causality behind the expected spectroscopic signals, providing a predictive framework for scientists working with this molecule.

Figure 1: Chemical Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, we predict four unique signals. The strong electron-withdrawing effects of the two chlorine atoms and the nitro group will deshield the aromatic protons, shifting them downfield.

-

Aromatic Protons (H-4, H-5): The two protons on the aromatic ring are adjacent to each other. They will appear as a pair of doublets due to mutual coupling (ortho-coupling, typically J = 7-9 Hz). Their chemical shifts are expected in the δ 7.5-8.0 ppm range.

-

Methylene Protons (-CH₂OH): The two protons of the hydroxymethyl group are diastereotopic due to the chiral center created by the substituted ring. However, in an achiral solvent, they are expected to appear as a singlet, as there are no adjacent protons to couple with. The electronegative oxygen atom will shift this signal to approximately δ 4.8 ppm.

-

Hydroxyl Proton (-OH): The hydroxyl proton signal is often broad and its chemical shift is highly dependent on concentration, temperature, and solvent. It can typically be found between δ 2-5 ppm. This signal will disappear upon exchange with deuterium oxide (D₂O), a key confirmatory test.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 7.8 | Doublet (d) | 1H | Ar-H | Deshielded by adjacent nitro and chloro groups. |

| ~ 7.6 | Doublet (d) | 1H | Ar-H | Deshielded by adjacent chloro group. |

| ~ 4.8 | Singlet (s) | 2H | -CH₂ OH | Shifted downfield by the attached oxygen atom. |

| ~ 2.5 (variable) | Broad Singlet (br s) | 1H | -OH | Exchangeable proton, variable shift. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. Due to the substitution pattern, all seven carbon atoms in this compound are chemically distinct and should produce seven unique signals.

-

Aromatic Carbons: Six distinct signals are expected in the aromatic region (δ 120-150 ppm). The carbons directly attached to the electronegative substituents (Cl, NO₂) will be significantly influenced. Carbons bearing chlorine (C-2, C-6) and the nitro group (C-3) will have their signals shifted. The carbon attached to the hydroxymethyl group (C-1) will also be in this region.

-

Methylene Carbon (-CH₂OH): The carbon of the hydroxymethyl group is expected to appear in the δ 60-65 ppm range, a typical value for a primary alcohol.[1]

Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 148 | C -NO₂ | Downfield shift due to strong electron-withdrawing nitro group. |

| ~ 138-142 | C -CH₂OH | Quaternary carbon, influenced by substituents. |

| ~ 132-135 | C -Cl | Downfield shift due to electronegative chlorine. |

| ~ 125-130 | Ar-C H | Aromatic methine carbons. |

| ~ 60-65 | -C H₂OH | Typical range for a primary alcohol carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The key diagnostic peaks for this compound are:

-

O-H Stretch: A strong and characteristically broad absorption band is expected in the 3500-3200 cm⁻¹ region, indicative of the hydroxyl group involved in hydrogen bonding.[2][3]

-

Aromatic C-H Stretch: A medium intensity absorption will appear just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).[4]

-

Aliphatic C-H Stretch: Medium intensity absorptions from the methylene (-CH₂) group are expected just below 3000 cm⁻¹ (typically 2950-2850 cm⁻¹).

-

N-O Asymmetric & Symmetric Stretches: The nitro group is characterized by two strong, sharp absorption bands. The asymmetric stretch appears around 1550-1475 cm⁻¹ and the symmetric stretch appears around 1360-1290 cm⁻¹.[5][6] These are highly reliable diagnostic peaks.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region are characteristic of the benzene ring.

-

C-O Stretch: A strong C-O stretching vibration for a primary alcohol is expected in the 1260-1050 cm⁻¹ range.[3]

-

C-Cl Stretch: Absorptions corresponding to the carbon-chlorine bonds are typically found in the 800-600 cm⁻¹ region of the spectrum.

Table 3: Predicted Characteristic IR Absorption Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3500 - 3200 | O-H Stretch (broad) | Alcohol (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic (Ar-H) |

| 2950 - 2850 | C-H Stretch | Aliphatic (-CH₂) |

| 1550 - 1475 | N-O Asymmetric Stretch (strong) | Nitro (-NO₂) |

| 1360 - 1290 | N-O Symmetric Stretch (strong) | Nitro (-NO₂) |

| 1600 - 1450 | C=C Stretch | Aromatic Ring |

| 1260 - 1050 | C-O Stretch (strong) | Primary Alcohol |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule by measuring the mass-to-charge ratio (m/z) of its ions. It is also a powerful tool for structural elucidation through the analysis of fragmentation patterns.

The molecular weight of this compound is 222.02 g/mol . A key feature in the mass spectrum will be the isotopic pattern caused by the two chlorine atoms. Chlorine has two stable isotopes, ³⁵Cl (~75% abundance) and ³⁷Cl (~25% abundance).[7]

-

Molecular Ion Peak (M⁺): A compound with two chlorine atoms will exhibit a characteristic cluster of peaks for the molecular ion:

-

M⁺: The peak corresponding to the molecule containing two ³⁵Cl isotopes (m/z 221).

-

[M+2]⁺: The peak for a molecule with one ³⁵Cl and one ³⁷Cl (m/z 223).

-

[M+4]⁺: The peak for a molecule with two ³⁷Cl isotopes (m/z 225). The expected intensity ratio for this M, M+2, M+4 cluster is approximately 9:6:1.[8][9] Observing this pattern is strong evidence for the presence of two chlorine atoms.

-

-

Key Fragmentation Pathways: Benzyl alcohols typically undergo characteristic fragmentation.

-

Loss of -OH (M-17): Cleavage of the hydroxyl radical to form a stable benzylic cation.

-

Loss of -CH₂OH (M-31): Cleavage of the hydroxymethyl group.

-

Loss of NO₂ (M-46): Cleavage of the nitro group.

-

Table 4: Predicted Key Ions in Mass Spectrometry

| m/z (for ³⁵Cl) | Proposed Fragment | Notes |

|---|---|---|

| 221, 223, 225 | [C₇H₅Cl₂NO₃]⁺ | Molecular ion cluster (M, M+2, M+4) with ~9:6:1 ratio. |

| 204, 206, 208 | [C₇H₄Cl₂NO₂]⁺ | Loss of -OH (M-17). Isotopic pattern will be present. |

| 190, 192, 194 | [C₆H₃Cl₂NO₃]⁺ | Loss of -CH₂OH (M-31). Isotopic pattern will be present. |

| 175, 177, 179 | [C₇H₅Cl₂O]⁺ | Loss of -NO₂ (M-46). Isotopic pattern will be present. |

| 77 | [C₆H₅]⁺ | Phenyl cation, a common fragment for aromatic compounds. |

Experimental Protocols & Workflow

To ensure the acquisition of high-quality, reproducible data, standardized experimental protocols are essential. The following section outlines the methodologies for obtaining the spectroscopic data discussed.

Overall Spectroscopic Analysis Workflow

The comprehensive characterization of this compound follows a logical workflow, integrating multiple analytical techniques to build a complete structural profile.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. adichemistry.com [adichemistry.com]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. spectroscopyonline.com [spectroscopyonline.com]

- 7. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to (2,6-Dichloro-3-nitrophenyl)methanol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of (2,6-Dichloro-3-nitrophenyl)methanol, a key chemical intermediate. It covers its commercial availability, detailed synthesis protocols, analytical characterization, and its emerging role in synthetic chemistry and drug discovery. This document is intended to serve as a valuable resource for researchers and professionals in the chemical and pharmaceutical sciences.

Introduction and Chemical Profile

This compound, also known as 2,6-dichloro-3-nitrobenzyl alcohol, is a substituted aromatic alcohol with the chemical formula C₇H₅Cl₂NO₃[1]. Its structure, featuring a dichlorinated and nitrated phenyl ring attached to a hydroxymethyl group, makes it a versatile building block in organic synthesis. The presence of ortho- and meta-substituents on the benzene ring introduces specific steric and electronic properties that can be exploited in the design of novel molecules.

Chemical Identifiers:

The strategic placement of the chloro and nitro groups influences the reactivity of the benzylic alcohol, making it a subject of interest for the synthesis of complex organic molecules, including potential pharmaceutical candidates.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers. It is typically offered in research quantities with purities of 97% or higher. Researchers can procure this compound for laboratory-scale synthesis and preliminary studies.

Table 1: Commercial Suppliers of this compound

| Supplier | Purity | Available Quantities |

| Santa Cruz Biotechnology | Inquire | Research Quantities |

| Aladdin Scientific | min 97% | 1 gram |

| JHECHEM CO LTD | 97%, 98% | Inquire |

| ChemUniverse | Inquire | Inquire |

| HENAN OWESOME PHARMECEUTICAL TECHNOLOGY | 97% | 1kg/bottle |

| Dayang Chem (Hangzhou) Co.,Ltd. | Inquire | Inquire |

This table is not exhaustive but represents a selection of known suppliers. Availability and purity may vary.

Synthesis Protocol: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid

The most common laboratory-scale synthesis of this compound involves the reduction of its corresponding carboxylic acid, 2,6-dichloro-3-nitrobenzoic acid. A reliable method for this transformation is the use of a borane-tetrahydrofuran (THF) complex.

Causality of Experimental Choices

The choice of a borane-THF complex as the reducing agent is strategic. Borane is a selective reducing agent that readily reduces carboxylic acids to alcohols without affecting the nitro group or the aromatic chlorine substituents under controlled conditions. THF is an ideal solvent as it solubilizes the starting material and is compatible with the borane reagent. The reaction is typically performed under an inert atmosphere to prevent the reaction of the borane complex with atmospheric moisture.

Detailed Step-by-Step Methodology

Materials:

-

2,6-Dichloro-3-nitrobenzoic acid

-

Borane-tetrahydrofuran complex (1 M solution in THF)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Silica gel (for column chromatography)

-

Hexanes and Ethyl Acetate (for column chromatography)

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve 2,6-dichloro-3-nitrobenzoic acid in anhydrous THF.

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. Slowly add a 1 M solution of borane-THF complex in THF to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux and maintain it for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow addition of water, followed by a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate. Wash the combined organic layers sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate to yield the pure product as a yellow solid.

Caption: Synthesis workflow for this compound.

Analytical Characterization

A thorough analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following data, while not experimentally determined for this specific molecule in the available literature, are predicted and consistent with the expected structure.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons (doublets), a singlet for the methylene protons (CH₂), and a broad singlet for the hydroxyl proton (OH). The chemical shifts will be influenced by the electron-withdrawing nitro and chloro groups. |

| ¹³C NMR | Resonances for the aromatic carbons, with those bonded to chlorine and the nitro group being significantly shifted. A distinct signal for the methylene carbon (CH₂OH). |

| FTIR (cm⁻¹) | Characteristic peaks for O-H stretching (broad, ~3300-3500), C-H stretching (aromatic and aliphatic), asymmetric and symmetric NO₂ stretching (~1530 and ~1350), and C-Cl stretching. |

| Mass Spec. | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of two chlorine atoms. |

Applications in Research and Drug Development

Substituted benzyl alcohols are valuable intermediates in the synthesis of a wide range of organic compounds. The specific substitution pattern of this compound makes it a useful precursor for introducing a dichloronitrophenyl moiety into a target molecule.

The nitro group can be readily reduced to an amine, which can then undergo a variety of transformations, such as diazotization, acylation, and alkylation. This opens up pathways to a diverse array of derivatives. The benzylic alcohol can be oxidized to the corresponding aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution reactions.

While specific applications of this compound in drug development are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The dichlorophenyl group is a common feature in many pharmaceuticals, and the nitroaromatic scaffold can be a precursor to compounds with a range of bioactivities. Therefore, this compound represents a valuable starting material for the synthesis of novel compounds for biological screening.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a laboratory setting. Based on available safety data sheets for this and similar compounds, it is considered harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation[1].

Recommended Handling Practices:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly closed container in a cool, dry place.

In case of exposure, seek immediate medical attention.

Conclusion

This compound is a commercially available and synthetically accessible chemical intermediate with significant potential for use in organic synthesis and drug discovery. This guide provides a comprehensive overview of its properties, synthesis, and handling, intended to facilitate its use by researchers and scientists. The unique substitution pattern of this molecule offers a platform for the creation of novel and complex chemical entities.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Aladdin Scientific. (2, 6-Dichloro-3-nitrophenyl)methanol, min 97%, 1 gram. [Link]

-

PubChem. This compound - Safety and Hazards. National Center for Biotechnology Information. [Link]

-

ChemUniverse. This compound. [Link]

Sources

safety and handling of 2,6-Dichloro-3-nitrobenzyl alcohol

An In-depth Technical Guide to the Safe Handling of 2,6-Dichloro-3-nitrobenzyl alcohol

This guide provides comprehensive safety protocols and handling directives for 2,6-Dichloro-3-nitrobenzyl alcohol (CAS No. 160647-01-8). It is intended for researchers, scientists, and drug development professionals who may handle this compound. The information herein is synthesized from established safety principles for chlorinated and nitroaromatic compounds, as specific toxicological data for this molecule is not extensively published. A risk-assessment-based approach is therefore paramount.

Compound Profile and Inferred Hazard Analysis

2,6-Dichloro-3-nitrobenzyl alcohol is a poly-functionalized aromatic compound. Its structure, featuring a nitro group and chlorine atoms on a benzene ring, suggests a significant potential for biological activity and chemical reactivity.

Physicochemical Properties

| Property | Value | Source |

| CAS Number | 160647-01-8 | [1] |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1] |

| Molecular Weight | 222.03 g/mol | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 107-108 °C | [1] |

| Boiling Point | 371.9 ± 37.0 °C (Predicted) | [1] |

| Density | 1.597 ± 0.06 g/cm³ (Predicted) | [1] |

Inferred Hazard Classification

In the absence of a specific Safety Data Sheet (SDS), the hazard profile is constructed by comparing it to structurally similar compounds, such as other nitrobenzyl alcohols and dichloronitrobenzenes.[3][4] The presence of the nitroaromatic and chlorinated functional groups is the primary driver of its toxicological profile.

| Hazard Class | Inferred GHS Category | Rationale and Remarks |

| Acute Toxicity, Oral | Category 4 (Harmful if swallowed) | Nitroaromatic compounds are known to be toxic upon ingestion.[3][4] |

| Acute Toxicity, Dermal | Category 4 (Harmful in contact with skin) | Chlorinated and nitroaromatic compounds can be absorbed through the skin. |

| Acute Toxicity, Inhalation | Category 4 (Harmful if inhaled) | As a solid powder, aerosolization presents an inhalation risk. |

| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) | Dichloronitrobenzenes are known skin irritants. |

| Serious Eye Damage/Irritation | Category 2 / 2A (Causes serious eye irritation) | Likely to cause significant irritation based on data for similar compounds.[4] |

| Skin Sensitization | Possible Sensitizer | Dichloronitrobenzenes have shown skin sensitization potential. |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) | Inhalation of dust can irritate the respiratory tract.[4] |

| Hazard to the Aquatic Environment | Potential Chronic Hazard | Chlorinated nitroaromatics are recognized as persistent environmental pollutants.[5] |

The nitro group strongly activates the aromatic ring, making the chlorine atoms susceptible to nucleophilic aromatic substitution, a key consideration for reactivity and incompatibility.[6][7]

Core Safety Directives and Laboratory Workflow

A foundational principle for handling this compound is the strict adherence to the Hierarchy of Controls . The workflow must prioritize eliminating or minimizing exposure at the source.

Engineering Controls: The Primary Barrier

All manipulations of 2,6-Dichloro-3-nitrobenzyl alcohol must be performed within certified and properly functioning engineering controls.

-

Weighing and Transfers: All weighing of the solid compound must be conducted in a ventilated balance enclosure or a chemical fume hood to prevent inhalation of fine particulates.

-

Solution Preparation and Reactions: All subsequent work involving solutions of the compound, including transfers, reactions, and work-ups, must be performed in a chemical fume hood.

The following diagram outlines the mandatory workflow for handling the compound.

Caption: Mandatory laboratory workflow for 2,6-Dichloro-3-nitrobenzyl alcohol.

Personal Protective Equipment (PPE)

Engineering controls must be supplemented with appropriate PPE. Standard laboratory attire (long pants, closed-toe shoes) is mandatory at all times.

Standard PPE Protocol

-

Eye Protection: Chemical safety goggles that form a seal around the eyes are required. When there is a significant risk of splashing, a face shield must be worn in addition to goggles.[8]

-

Hand Protection: Use chemical-resistant gloves. Nitrile gloves are suitable for incidental contact with the solid. For prolonged handling or immersion in solutions, heavier-duty gloves such as neoprene or butyl rubber should be considered.[8] Always inspect gloves before use and practice proper removal technique to avoid skin contamination.

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fastened. For procedures with a higher risk of splashing, a chemically resistant apron is recommended.

The selection of PPE is a critical step in the risk assessment process.

Caption: PPE requirements for handling the target compound.

Chemical Reactivity and Storage

Incompatible Materials

Avoid contact with the following to prevent potentially violent or explosive reactions:[9][10]

-

Strong Bases: Can lead to decomposition or vigorous reactions.

-

Strong Oxidizing Agents: (e.g., nitric acid, peroxides) Can create explosive mixtures.

-

Strong Reducing Agents: (e.g., metal hydrides) Can react exothermically.

Thermal Stability

Nitroaromatic compounds can decompose exothermically at elevated temperatures, and this decomposition can be violent or explosive, especially under confinement.[1][11][12]

-

Do not heat the compound directly with an open flame.

-

Use controlled heating methods such as oil baths or heating mantles with temperature feedback control.

-

Be aware that impurities can significantly lower the decomposition temperature of nitro compounds.[10]

Storage Protocol

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area designated for toxic chemicals.

-

Segregate from incompatible materials, particularly bases, oxidizers, and reducing agents.

Spill and Decontamination Procedures

Immediate and correct response to a spill is critical to prevent exposure and environmental contamination.

Step-by-Step Spill Response Protocol (for <10 grams)

-

Alert & Evacuate: Alert personnel in the immediate area. Evacuate non-essential personnel.

-

Don PPE: Wear, at a minimum, double-nitrile gloves, chemical safety goggles, a face shield, and a lab coat. If the powder is significantly aerosolized, a respirator may be necessary.

-

Containment: Gently cover the spill with a compatible absorbent material (e.g., vermiculite, sand, or a commercial chemical spill absorbent). Do not use combustible materials like paper towels as the primary absorbent.

-

Wetting: Carefully moisten the absorbent material with a small amount of water to prevent dust generation.

-

Collection: Using non-sparking tools (e.g., plastic scoops), carefully collect the absorbed material and place it into a heavy-duty, sealable plastic bag or a designated hazardous waste container.

-

Decontamination: Wipe the spill area with a cloth dampened with a soap and water solution. Follow with a clean water rinse, and finally a solvent rinse (e.g., ethanol or acetone), collecting all cleaning materials as hazardous waste.[13][14]

-

Disposal: Label the waste container "Hazardous Waste: 2,6-Dichloro-3-nitrobenzyl alcohol Spill Debris" and manage according to the disposal protocol in Section 6.

-

Report: Report the incident to the laboratory supervisor and the institution's Environmental Health & Safety (EHS) department.

Waste Disposal

As a chlorinated nitroaromatic compound, 2,6-Dichloro-3-nitrobenzyl alcohol and its associated waste are considered hazardous and environmentally persistent.[5]

-

Waste Segregation: All materials contaminated with the compound (e.g., gloves, absorbent pads, glassware, reaction residues) must be collected as hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.

-

Containerization: Use a designated, leak-proof, and clearly labeled hazardous waste container. The label must include the full chemical name.

-

Disposal Method: Disposal must be handled by a licensed hazardous waste contractor. The preferred method for chlorinated aromatic waste is high-temperature incineration with appropriate flue gas scrubbing to neutralize the resulting hydrogen chloride.[15] Never dispose of this chemical down the drain or in the regular trash.[16][17]

First Aid and Exposure Response

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove all contaminated clothing. Seek medical attention if irritation develops or persists.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

References

-

Navigating Nucleophilic Aromatic Substitution: A Comparative Guide to the Reactivity of Dichloronitrobenzene Derivatives. Benchchem.

-

(2,6-Dichloro-3-Nitro)Benzyl Alcohol Product Information. Echemi.

-

(2,6-DICHLORO-3-NITRO)BENZYL ALCOHOL Formula. Echemi.

-

How to Choose PPE for Chemical Work. Allan Chemical Corporation. (2025-10-23)

-

4-Nitrobenzyl alcohol GHS Classification. PubChem, National Center for Biotechnology Information.

-

Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. (2011-08-03)

-

Thermal Stability Characteristics of Nitroaromatic Compounds. Defense Technical Information Center (DTIC).

-

1,4-dichloro-2-nitro-benzene - Solubility of Things. Solubility of Things.

-

Safe Handling and Storage of Nitroaromatic Compounds. Benchchem.

-

3-Nitrobenzyl alcohol Safety Data Sheet. Synquest Labs.

-

Personal Protective Equipment. West Virginia University, Environmental Health & Safety.

-

Alternative mechanisms of thermal decomposition of o-nitrotoluene in the gas phase. Russian Chemical Bulletin. (2025-08-06)

-

Process for Disposal of Chlorinated Organic Residues. ACS Publications.

-

Kinetics and mechanisms of thermal decomposition of nitroaromatic explosives. ACS Publications.

-

1,4-Dichloro-2-nitrobenzene. Wikipedia.

-

2,4-Dichloronitrobenzene. PubChem, National Center for Biotechnology Information.

-

Chapter 8: Decontamination, Disinfection and Spill Response. West Virginia University, Environmental Health & Safety. (2023-03-06)

-

Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). (2022-06-30)

-

Personal Protective Equipment. US Environmental Protection Agency (EPA). (2025-09-12)

-

Decontamination, cleaning and disinfection. Infection Prevention Control.

-

Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling Chlorine Dioxide. Benchchem.

-

3-Nitrobenzyl alcohol SDS. Echemi.

-

Working with Hazardous Chemicals. Organic Syntheses.

-

Managing and Disposing of Household Hazardous Waste. NY.Gov.

-

CHEMICAL SPILL PROCEDURES. Clarkson University.

-

Nitrocompounds, Aromatic: Physical & Chemical Hazards. ILO Encyclopaedia of Occupational Health and Safety. (2011-08-18)

-

4-Nitrobenzyl alcohol Safety Data Sheet. Santa Cruz Biotechnology.

-

A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.

-

Hazardous Waste Disposal Guide. Dartmouth College.

-

Safety Data Sheet: 4-Nitrobenzylalcohol. Carl ROTH.

-

Runaway Reaction Hazards in Processing Organic Nitro Compounds. ACS Publications.

-

Field Equipment Cleaning and Decontamination at the FEC. US Environmental Protection Agency (EPA). (2019-10-03)

-

Degradation of chlorinated nitroaromatic compounds. PubMed, National Center for Biotechnology Information.

-

Hazardous Waste & Disposal Considerations. American Chemical Society.

-

IDENTIFICATION OF HAZARDOUS WASTES. StateScape.

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. 4-Nitrobenzyl alcohol | C7H7NO3 | CID 69275 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synquestlabs.com [synquestlabs.com]

- 5. Degradation of chlorinated nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1,4-Dichloro-2-nitrobenzene - Wikipedia [en.wikipedia.org]

- 8. hsa.ie [hsa.ie]

- 9. Nitrocompounds, Aromatic: Physical & Chemical Hazards [iloencyclopaedia.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. electronicsandbooks.com [electronicsandbooks.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]

- 14. epa.gov [epa.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

- 17. acs.org [acs.org]

The Synthetic Versatility of (2,6-Dichloro-3-nitrophenyl)methanol: A Technical Primer for Advanced Organic Synthesis

Introduction: Unveiling a Multifunctional Building Block

In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. (2,6-Dichloro-3-nitrophenyl)methanol emerges as a highly functionalized aromatic scaffold, offering a unique convergence of reactive sites that can be selectively manipulated to forge intricate molecular frameworks. This technical guide delves into the potential applications of this versatile building block, providing researchers, scientists, and drug development professionals with a comprehensive understanding of its synthetic utility. The presence of a primary alcohol, a nitro group, and two chlorine atoms on a benzene ring provides a rich platform for a diverse array of chemical transformations, positioning it as a valuable intermediate in the synthesis of novel pharmaceuticals and agrochemicals.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a reagent is fundamental to its effective application in synthesis. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₅Cl₂NO₃ | |

| Molecular Weight | 222.03 g/mol | |

| Appearance | Yellow solid | |

| Melting Point | 107-108 °C | |

| CAS Number | 160647-01-8 |

Synthesis of this compound

The primary route to this compound involves the reduction of the corresponding carboxylic acid, 2,6-dichloro-3-nitrobenzoic acid. This transformation can be effectively achieved using a borane-tetrahydrofuran complex.

The Chemistry of (2,6-Dichloro-3-nitrophenyl)methanol: A Technical Guide for Synthetic and Medicinal Chemists

An In-depth Review of Synthesis, Reactivity, and Applications for Drug Discovery and Development

Introduction

(2,6-Dichloro-3-nitrophenyl)methanol is a key synthetic intermediate characterized by a highly functionalized aromatic ring. The presence of two chlorine atoms and a nitro group dramatically influences the molecule's reactivity, making it a versatile building block in organic synthesis. The electron-withdrawing nature of these substituents activates the aromatic ring for nucleophilic aromatic substitution, while the benzylic hydroxyl group provides a handle for a variety of chemical transformations. This guide provides a comprehensive overview of the synthesis, chemical properties, and potential applications of this compound, with a particular focus on its relevance to researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, characterization, and use in synthetic protocols.

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₃ | [1] |

| Molecular Weight | 222.03 g/mol | [1] |

| CAS Number | 160647-01-8 | [1] |

| Appearance | Yellow solid | [2] |

| Melting Point | 107-108 °C | [3] |

| Boiling Point | 371.9±37.0 °C (Predicted) | [3] |

| Density | 1.597±0.06 g/cm³ (Predicted) | [3] |

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through the reduction of its corresponding carboxylic acid or aldehyde. The choice of the starting material and reducing agent can be tailored based on availability and desired scale.

Method 1: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid

A reliable method for the synthesis of this compound involves the reduction of 2,6-dichloro-3-nitrobenzoic acid using a borane-tetrahydrofuran complex. This approach is particularly effective due to the chemoselectivity of the borane reagent, which readily reduces the carboxylic acid in the presence of the nitro group and aryl chlorides.

Experimental Protocol: Reduction of 2,6-Dichloro-3-nitrobenzoic Acid [2]

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-3-nitrobenzoic acid (1.0 eq) in anhydrous tetrahydrofuran (THF).

-

Addition of Reducing Agent: Cool the solution to 0 °C using an ice bath. To this, slowly add a 1M solution of borane-tetrahydrofuran complex (BH₃·THF) in THF (4.0 eq). The addition should be dropwise to control the evolution of hydrogen gas.

-

Reaction Progression: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 48 hours.

-

Workup: Once the reaction is complete, cool the mixture to 0 °C and cautiously quench the excess borane by the slow, dropwise addition of methanol until the gas evolution ceases. Remove the solvents under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product. Further purification can be achieved by column chromatography on silica gel to yield this compound as a yellow solid.

Sources

An In-depth Technical Guide to the Molecular Weight Determination of (2,6-Dichloro-3-nitrophenyl)methanol

For distribution to: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of the determination and validation of the molecular weight of (2,6-Dichloro-3-nitrophenyl)methanol. It is designed to move beyond a simple statement of value, offering instead a detailed exposition of the analytical methodologies and the scientific rationale that underpins the confident assignment of this crucial chemical property. For professionals in drug discovery and development, an unimpeachable understanding of a compound's molecular weight is a foundational prerequisite for everything from stoichiometric calculations in synthetic routes to the interpretation of pharmacokinetic data.

Foundational Chemical Properties of this compound

A precise understanding of a molecule's identity begins with its fundamental properties. These values serve as the benchmark against which all experimental determinations are compared.

This compound is a substituted aromatic alcohol with significant potential as a building block in medicinal chemistry and materials science. Its chemical identity is established by the following core identifiers:

| Property | Value | Source |

| Molecular Formula | C₇H₅Cl₂NO₃ | PubChem[1] |

| CAS Number | 160647-01-8 | PubChem[1] |

| Calculated Molecular Weight | 222.02 g/mol | PubChem[1] |

| Monoisotopic Mass | 220.96465 Da | PubChemLite[2] |

The calculated molecular weight is derived from the sum of the average atomic masses of its constituent elements (Carbon, Hydrogen, Chlorine, Nitrogen, and Oxygen). The monoisotopic mass, conversely, is calculated using the mass of the most abundant isotope of each element. This distinction is critical in the context of mass spectrometry, as will be detailed in subsequent sections.

The Imperative of Experimental Verification

While theoretical calculations provide a strong starting point, they are predicated on a known, correct molecular formula. In a research and development setting, particularly during novel synthesis or impurity analysis, the molecular formula and, by extension, the molecular weight must be rigorously confirmed through empirical methods. This experimental validation serves two primary purposes:

-